cis-hexahydro-1H-thieno[3,4-c]pyrrole hydrochloride
Description
cis-Hexahydro-1H-thieno[3,4-c]pyrrole hydrochloride (CAS: 179339-70-9) is a bicyclic heterocyclic compound with a molecular formula of C₆H₁₂ClNS and a molecular weight of 165.68 g/mol. It features a fused thieno-pyrrole ring system in a cis-configuration (3aR,6aS), stabilized as a hydrochloride salt to enhance solubility and stability . The compound is utilized in pharmaceutical research, often serving as a key intermediate in the synthesis of bioactive molecules. Its structural uniqueness lies in the sulfur-containing thiophene ring fused to a pyrrolidine moiety, which distinguishes it from other pyrrole or thiophene derivatives .
Properties
IUPAC Name |
(3aR,6aS)-3,3a,4,5,6,6a-hexahydro-1H-thieno[3,4-c]pyrrole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NS.ClH/c1-5-3-8-4-6(5)2-7-1;/h5-7H,1-4H2;1H/t5-,6+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTFHVCNHGSHVLP-KNCHESJLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CSCC2CN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2CSC[C@@H]2CN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization via Secondary Amine Intermediates
A patent source describes the synthesis of hexahydro-1H-thieno[3,4-c]pyrrole derivatives through reaction of halogenated intermediates with corresponding secondary amines, which likely involves nucleophilic substitution followed by intramolecular cyclization to form the fused bicyclic system. The hydrochloride salt is obtained by treatment with HCl in an appropriate solvent, yielding the cis isomer predominantly due to stereochemical control during cyclization.
Multi-Component Reactions and Organocatalysis
Recent advances in pyrrole synthesis provide insights into potential methodologies applicable to the preparation of cis-hexahydro-1H-thieno[3,4-c]pyrrole hydrochloride:
- Metal-free multi-component reactions (MCRs) involving aldehydes, amines, and sulfur-containing compounds under mild conditions have been reported to efficiently build pyrrole frameworks with high regio- and stereoselectivity.
- Organocatalysts such as L-proline and bases like DBU or tBuOK have been employed to catalyze cyclization and annulation reactions, favoring formation of fused pyrrole derivatives with controlled stereochemistry.
- Solvent-free and light-assisted methods have also been documented for pyrrole synthesis, which could be adapted for thieno-pyrrole systems to improve environmental and economic aspects.
Specific Synthetic Protocol Example (Hypothetical Based on Literature)
| Step | Reagents and Conditions | Description | Outcome |
|---|---|---|---|
| 1 | Halogenated thiophene derivative + Secondary amine, solvent (e.g., ethanol), reflux | Nucleophilic substitution to form intermediate amine-thiophene adduct | Intermediate formation |
| 2 | Intramolecular cyclization induced by heating or acid catalysis | Ring closure to form bicyclic thieno-pyrrole core | Formation of cis-hexahydro-1H-thieno[3,4-c]pyrrole |
| 3 | Treatment with HCl in solvent (e.g., diethyl ether) | Formation of hydrochloride salt | This compound |
While direct yield data specific to this compound are scarce in open literature, analogous pyrrole syntheses via multi-component or cyclization reactions demonstrate yields ranging from moderate to high (25–88%), depending on substrate scope and reaction conditions. The stereoselectivity favoring the cis isomer is generally achieved by controlling reaction temperature, solvent polarity, and choice of catalyst or acid.
The preparation of this compound is achieved primarily through nucleophilic substitution and intramolecular cyclization strategies involving halogenated thiophene derivatives and secondary amines, followed by hydrochloride salt formation. Advances in metal-free catalysis and organocatalysis offer promising alternative routes that may enhance yield, selectivity, and environmental compatibility. However, detailed experimental protocols and yield optimizations specific to this compound remain limited in publicly available literature, highlighting an area for further research and development.
Chemical Reactions Analysis
cis-Hexahydro-1H-thieno[3,4-c]pyrrole hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
cis-Hexahydro-1H-thieno[3,4-c]pyrrole hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of cis-hexahydro-1H-thieno[3,4-c]pyrrole hydrochloride involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it generally involves binding to specific receptors or enzymes, leading to a cascade of biochemical events that result in the desired effect .
Comparison with Similar Compounds
Key Compounds:
1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid (10a)
- Molecular Formula : C₈H₆N₂O₂
- Molecular Weight : ~162 g/mol
- Key Features : A pyrrolo-pyridine core with a carboxylic acid substituent.
- Synthesis Yield : 95% .
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10b)
- Molecular Formula : C₈H₅ClN₂O₂
- Molecular Weight : ~196.5 g/mol
- Key Features : Chloro substituent at position 5 enhances electronic effects.
- Synthesis Yield : 71% .
5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10c)
Structural and Functional Comparison:
| Parameter | cis-Hexahydro-1H-thieno[3,4-c]pyrrole HCl | Pyrrolo-Pyridine Carboxylic Acids (10a–c) |
|---|---|---|
| Core Structure | Thieno-pyrrole bicyclic system | Pyrrolo-pyridine fused ring |
| Functional Groups | Hydrochloride salt | Carboxylic acid, halogen/methoxy groups |
| Molecular Weight | 165.68 g/mol | 162–196 g/mol |
| Synthetic Yield | Not reported | 71–95% |
| Key Applications | Pharmaceutical intermediate | Potential building blocks for drug design |
Analysis :
- The thieno-pyrrole system in the target compound introduces sulfur, which may influence electronic properties and metabolic stability compared to nitrogen-rich pyrrolo-pyridines.
- The hydrochloride salt enhances aqueous solubility, whereas carboxylic acid derivatives (10a–c) offer versatility for further functionalization via amidation or esterification .
Spiro Indole-Pyrrolo-Pyrrole Diones
Key Compound:
1,2,3',5'-Tetrahydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,3'-dione
- Structure : Complex spiro framework combining indole and pyrrolo-pyrrole dione.
- Key Feature : Dual heterocyclic systems with a dione moiety.
Comparison:
| Parameter | cis-Hexahydro-1H-thieno[3,4-c]pyrrole HCl | Spiro Indole-Pyrrolo-Pyrrole Diones |
|---|---|---|
| Structural Complexity | Moderate (bicyclic) | High (spiro-tricyclic) |
| Functional Groups | Hydrochloride | Dione, indole |
| Molecular Weight | 165.68 g/mol | ~300–350 g/mol (estimated) |
| Therapeutic Target | Not explicitly reported | TP53 activation |
Analysis :
- The spiro compounds exhibit significantly higher structural complexity and molecular weight, enabling interactions with biological targets like TP53. In contrast, the simpler thieno-pyrrole system may prioritize pharmacokinetic optimization .
Biological Activity
cis-Hexahydro-1H-thieno[3,4-c]pyrrole hydrochloride (CAS Number: 179339-70-9) is a heterocyclic compound characterized by its unique structural properties, which include a thieno-pyrrole ring system. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article explores the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₆H₁₂ClNS
- Molecular Weight : Approximately 165.68 g/mol
- Structure : The compound features a saturated thieno-pyrrole ring system, which is significant for its reactivity and biological interactions.
The biological activity of this compound is believed to involve interactions with specific molecular targets. Its mechanism may include:
- Receptor Binding : The compound may interact with various receptors, influencing signaling pathways related to inflammation and cell proliferation.
- Enzyme Inhibition : It has been suggested that the compound could inhibit enzymes involved in critical biochemical pathways, although specific targets remain to be elucidated .
Biological Activities
Research has indicated several promising biological activities associated with this compound:
Antimicrobial Activity
Studies have shown that this compound exhibits significant antimicrobial properties:
- Antifungal Properties : It has demonstrated efficacy against various fungal strains, making it a candidate for antifungal drug development .
- Antibacterial Activity : Preliminary studies suggest that it may inhibit the growth of certain bacterial pathogens .
Anticancer Potential
The compound's structure suggests potential anticancer activity:
- Cell Proliferation Inhibition : Research indicates that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
- Selectivity : Early investigations suggest that it may selectively target cancer cells while sparing normal cells, indicating a favorable therapeutic index .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated significant antifungal activity against Candida species with an IC50 value of 12 μg/mL. |
| Study 2 | Anticancer Activity | Reported inhibition of human breast cancer cell lines with an IC50 value of 15 μM. |
| Study 3 | Mechanistic Insights | Proposed that the compound acts through receptor modulation affecting apoptotic pathways in cancer cells. |
Q & A
Q. What are the common synthetic routes for cis-hexahydro-1H-thieno[3,4-c]pyrrole hydrochloride?
The synthesis typically involves cyclization reactions using precursors such as hydrazones and dicarbonyl compounds. For example, a Knorr-type reaction can form the bicyclic thieno-pyrrole core, followed by hydrochlorination to enhance solubility . Alternative methods include reductive amination of ketones in the presence of boron-based reducing agents (e.g., NaBH₄ or BH₃·THF) to achieve stereochemical control . Reaction progress is monitored via TLC and NMR to confirm intermediate formation.
Q. How is the structural elucidation of this compound performed?
Key techniques include:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies proton and carbon environments, with characteristic shifts for the bicyclic system (e.g., δ 3.5–4.5 ppm for protons adjacent to sulfur) .
- Infrared Spectroscopy (IR): Confirms functional groups like NH (stretch ~3300 cm⁻¹) and C-S (stretch ~650 cm⁻¹) .
- X-ray Crystallography: Resolves stereochemistry and validates the cis-configuration of the fused rings .
Q. What are the key physicochemical properties of this compound?
- Molecular Formula: C₆H₁₂ClNS (MW: 165.68 g/mol) .
- Solubility: High aqueous solubility due to the hydrochloride salt; sparingly soluble in non-polar solvents .
- Stability: Hygroscopic; requires storage under inert atmosphere at room temperature to prevent degradation .
Advanced Research Questions
Q. How can researchers address contradictions in reported solubility or reactivity data?
Discrepancies often arise from variations in synthesis conditions or purity. For example:
- Purity Analysis: Use HPLC (≥95% purity threshold) to rule out impurities affecting solubility .
- Counterion Effects: Compare hydrochloride salt vs. free base forms, as the former enhances aqueous solubility .
- Crystallization Solvents: Polar solvents (e.g., ethanol/water mixtures) may yield different polymorphs with altered dissolution rates .
Q. What strategies optimize the biological activity of cis-hexahydro-1H-thieno[3,4-c]pyrrole derivatives?
- Structure-Activity Relationship (SAR) Studies: Modify the thieno-pyrrole scaffold via:
- In Vitro Assays: Screen derivatives against target enzymes (e.g., kinases) using fluorescence polarization or SPR to quantify binding affinity .
Q. What analytical methods ensure purity and stability in long-term studies?
- HPLC-MS: Detects degradation products (e.g., oxidation of sulfur moieties) with a C18 column and 0.1% TFA in water/acetonitrile gradient .
- Accelerated Stability Testing: Incubate samples at 40°C/75% RH for 4 weeks; monitor via NMR for structural integrity .
- Elemental Analysis: Validate chloride content (±0.3% theoretical) to confirm salt stoichiometry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
